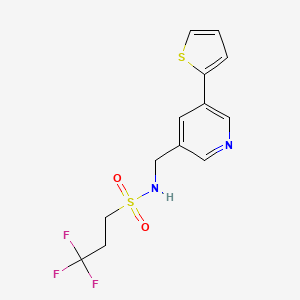
3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a versatile chemical compound extensively utilized in scientific research. It is a fluorinated thiophene derivative, which are widely used as soluble semiconductors, polymers, blue light emitting materials, and liquid crystals . Some of them represent potent selective class II histone deacetylase (HDAC) inhibitors, agonists of sphingosine-1-phosphate (S1P) receptors, and some reveal fungicidal properties, anti-inflammatory, and immunoregulatory activity .
Synthesis Analysis
The synthesis of fluorinated thiophenes involves functionalization of the thiophene ring and heterocyclizations . Direct fluorination of thiophene with molecular fluorine (F2) is one method, but it is not selective due to the extreme reactivity of molecular fluorine . Another method involves the reaction of thiophenes with gaseous SF3+, generated by electron ionization of sulfur hexafluoride and acting as a source of fluorine cation (F+) .Molecular Structure Analysis
The molecular structure of fluorinated thiophenes involves bearing fluorine atoms, CF3 groups, and perfluorinated aryl fragments . The synthesis of 3-fluorothiophene is challenging due to the higher reactivity of the 2-position of thiophene .Chemical Reactions Analysis
The reaction of thiophenes with gaseous SF3+, generated by electron ionization of sulfur hexafluoride and acting as a source of fluorine cation (F+), is one example of a direct fluorination process . 1-(Chloromethyl)-4-fluoro-1,4-diazobicyclo[2.2.2]octane tetrafluoroborate (Selectfluor TM) can also serve as a selective fluorinating reagent .Wissenschaftliche Forschungsanwendungen
Catalytic Applications
Trifluoromethanesulfonic acid, related to the trifluoromethyl group in the compound of interest, is an excellent catalyst for inducing cyclization reactions. For example, it catalyzes 5-endo cyclization of homoallylic sulfonamides to form pyrrolidines, an essential step in synthesizing polycyclic systems (Haskins & Knight, 2002).
Synthesis of Pyrrolidin-3-ones
N-(3-phenylprop-2-yn-1-yl)-sulfonamides, similar in structure to the given compound, have been synthesized and transformed into pyrrolidin-3-ones. This reaction is significant in the context of developing new methods for synthesizing heterocyclic compounds (Králová et al., 2019).
Formation of Pyrrolidines
N-[3-(Trifluoromethyl)homoallyl]sulfonamides undergo intramolecular addition, forming 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This reaction is valuable in synthesizing fluorinated pyrrolidines and prolines, which have applications in pharmaceutical and synthetic chemistry (Nadano et al., 2006).
Deep Fuels Desulfurization and Denitrogenation
Compounds with trifluoromethanesulfonate groups have been investigated for their potential in deep desulfurization and denitrogenation of fuels. This research highlights the applicability of such compounds in refining and improving the quality of fuel products (Kędra-Królik et al., 2011).
Synthesis of N-Sulfonylpyrrolidines
Sulfonamides react with certain compounds under oxidative conditions to form N-sulfonylpyrrolidines. This reaction pathway is useful in synthesizing various heterocyclic compounds that have potential applications in medicinal chemistry (Moskalik et al., 2017).
Synthesis of Trifluoromethylated Pyrrolidines
Derivatives of 3,3,3-trifluoropropene, similar to the core structure of the compound , are used in reactions to produce trifluoromethyl substituted pyrrolidines. These compounds have diverse applications in chemical synthesis (Plancquaert et al., 1996).
Safety and Hazards
Zukünftige Richtungen
Fluorinated thiophene derivatives have diverse applications across various fields, showcasing their significance in advancing scientific knowledge . They are being investigated for their potential uses in various areas such as thermally irreversible photochromic compounds having a high resistance to fatigue .
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2S2/c14-13(15,16)3-5-22(19,20)18-8-10-6-11(9-17-7-10)12-2-1-4-21-12/h1-2,4,6-7,9,18H,3,5,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCRQMHMPHMNRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2364137.png)
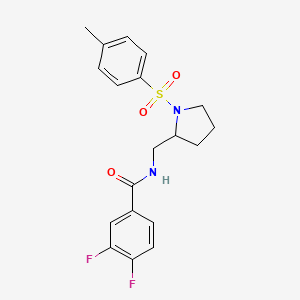
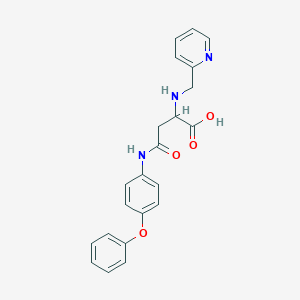

![N-(4-(methylthio)benzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2364145.png)
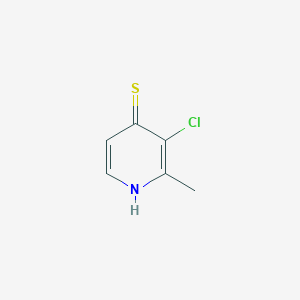
![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
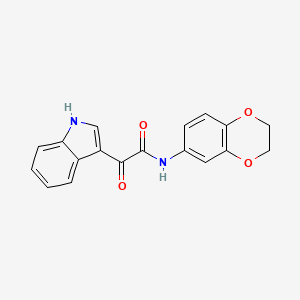
![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
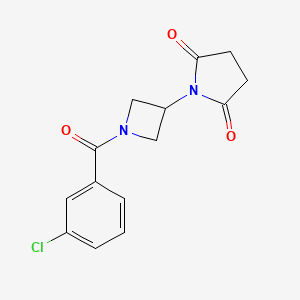
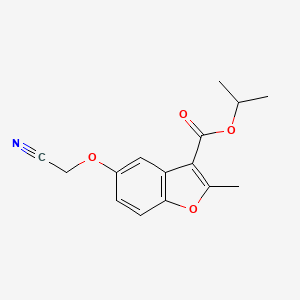
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
